molecular formula C9H9Br2NO2 B1449017 Ethyl 3,6-dibromopyridine-2-acetate CAS No. 1806273-97-1

Ethyl 3,6-dibromopyridine-2-acetate

Cat. No.: B1449017
CAS No.: 1806273-97-1
M. Wt: 322.98 g/mol
InChI Key: JKOLFHUFMLQBIK-UHFFFAOYSA-N
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Description

Ethyl 3,6-dibromopyridine-2-acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the pyridine ring, an ethyl ester group at the 2nd position, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,6-dibromopyridine-2-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method is the bromination of 2-acetylpyridine using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce bromine atoms at the 3rd and 6th positions. The resulting 3,6-dibromo-2-acetylpyridine is then subjected to esterification with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination and esterification steps are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dibromopyridine-2-acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as water or acetone.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as ether or tetrahydrofuran.

Major Products

    Substitution: Products include 3,6-diaminopyridine-2-acetate or 3,6-dithiopyridine-2-acetate.

    Oxidation: Products include 3,6-dibromopyridine-2-carboxylic acid.

    Reduction: Products include 3,6-dibromopyridine-2-ethanol.

Scientific Research Applications

Ethyl 3,6-dibromopyridine-2-acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3,6-dibromopyridine-2-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ester group play a crucial role in its binding affinity and reactivity. For example, in biological systems, the compound may inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Ethyl 3,6-dibromopyridine-2-acetate can be compared with other pyridine derivatives, such as:

    Ethyl 2-bromopyridine-3-acetate: Similar structure but with only one bromine atom, leading to different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    3,6-Dibromopyridine-2-carboxylic acid: Lacks the ester group, resulting in different chemical properties and applications.

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(3,6-dibromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-7-6(10)3-4-8(11)12-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOLFHUFMLQBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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